molecular formula C10H11N3O2 B1297903 (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid CAS No. 435342-21-5

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid

Cat. No.: B1297903
CAS No.: 435342-21-5
M. Wt: 205.21 g/mol
InChI Key: MAKVJKFGCVRZJO-UHFFFAOYSA-N
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Description

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid (CAS Registry Number: 435342-21-5) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmacological research. The compound has a molecular formula of C10H11N3O2 and a molecular weight of 205.22 g/mol . Its structure features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its ability to interact with multiple neurological targets, including GABA, serotonin, and dopamine systems . This specific molecular architecture makes it a valuable building block for investigating new neuropsychotropic agents with potential anxiolytic, antidepressant, or analgesic properties, as suggested by studies on structurally related benzimidazole compounds . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological assays. The product is provided with guaranteed quality and consistency. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15/h2-5,11H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKVJKFGCVRZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963031
Record name (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-21-5
Record name (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction with Acetic Acid

Reagents : Benzimidazole derivative, acetic acid

Procedure :

  • Combine the benzimidazole derivative with acetic acid in a reaction flask.
  • Heat the mixture to a temperature range of 100–150 °C for several hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and precipitate the product by adding water.

Yield : Typically ranges from 60% to 80%, depending on the specific conditions used.

Method 2: Microwave-Assisted Synthesis

Reagents : Benzimidazole derivative, acetic acid, microwave reactor

Procedure :

  • Place a mixture of the benzimidazole derivative and acetic acid in a microwave-safe vessel.
  • Set the microwave reactor to operate at a temperature of approximately 160 °C for about 30 minutes.
  • After irradiation, allow the mixture to cool and then purify the product by recrystallization from an appropriate solvent.

Yield : This method can achieve yields exceeding 90% due to the enhanced reaction kinetics.

Method 3: Organic Solvent and Catalyst Approach

Reagents : Benzimidazole derivative, sodium hydroxide (or other catalysts), organic solvent (e.g., ethanol)

Procedure :

  • Dissolve sodium hydroxide in ethanol and add the benzimidazole derivative.
  • Heat the solution under reflux for several hours while stirring continuously.
  • After completion, neutralize the reaction mixture and extract the product using an organic solvent.

Yield : Yields can vary but typically range from 70% to 85%.

Method Advantages Disadvantages Typical Yield
Reaction with Acetic Acid Simple procedure Longer reaction time 60% - 80%
Microwave-Assisted Synthesis Fast, high yield Requires specialized equipment >90%
Organic Solvent and Catalyst Good control over reaction conditions Potentially hazardous reagents 70% - 85%

The preparation of (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid can be effectively achieved through various methods, each with its own set of advantages and challenges. The choice of method may depend on factors such as available resources, desired yield, and safety considerations. Ongoing research continues to refine these methodologies, aiming for more efficient and sustainable approaches in synthetic organic chemistry.

Mechanism of Action

The mechanism by which (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at positions 2 and 3 of the benzimidazole core and the length of the carboxylic acid chain. Key examples include:

Compound Name Position 2 Position 3 Acid Group Molecular Formula Molecular Weight (g/mol) Key Properties
(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid Imino (NH) Methyl Acetic acid C₁₀H₁₁N₃O₂ ~221.22 Enhanced hydrogen bonding via imino group; moderate lipophilicity
(2-Oxo-3-propyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid Oxo (O) Propyl Acetic acid C₁₂H₁₄N₂O₃ 234.25 Intramolecular H-bonding stabilizes conformation; carboxylate forms ionic interactions
3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoic acid Oxo (O) - Propanoic acid C₁₀H₁₀N₂O₃ 206.20 Higher density (1.367 g/cm³); reduced solubility in polar solvents
2-(3-Ethyl-2-oxo-2,3-dihydro-1H-benzodiazol-1-yl)acetic acid Oxo (O) Ethyl Acetic acid C₁₀H₁₀N₂O₃ 206.20 Ethyl group increases lipophilicity; planar framework aids π-π stacking

Physicochemical and Reactivity Differences

  • Imino vs. This may improve solubility in polar solvents and influence biological activity (e.g., enzyme inhibition) .
  • Alkyl Substituents: Methyl (target) vs. propyl/ethyl (analogs) affect steric bulk and lipophilicity.
  • Carboxylic Acid Chain: Acetic acid (shorter chain) vs. propanoic acid (longer chain) alters solubility and ionic interaction strength. Acetic acid derivatives are more water-soluble, favoring pharmaceutical formulations .

Biological Activity

(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, a derivative of benzimidazole, has garnered attention for its diverse biological activities. This article aims to delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

The compound has the molecular formula C10H11N3O2C_{10}H_{11}N_{3}O_{2} and a molecular weight of 201.22 g/mol. It features a benzimidazole core which is known for its broad range of pharmacological activities.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzimidazole compounds against Gram-positive and Gram-negative bacteria. The compound this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ciprofloxacin .

Antitumor Activity

Recent investigations into the antitumor potential of benzimidazole derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. A notable study indicated that derivatives showed IC50 values in the low micromolar range against human cancer cells, suggesting their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
  • DNA Interaction : Benzimidazole derivatives often bind to DNA, affecting replication and transcription processes. This interaction can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other benzimidazole derivatives for antimicrobial efficacy. The results indicated an MIC (Minimum Inhibitory Concentration) of 4 μg/ml against E. coli, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anticancer Potential

A recent study assessed the anticancer activity of various benzimidazole derivatives including this compound on human lung cancer cell lines. The compound exhibited an IC50 value of 6.26 μM in 2D assays, indicating significant cytotoxicity and potential for further development as an antitumor drug .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaIC50 (μM)Activity Type
This compoundC10H11N3O26.26Antitumor
Benzimidazole Derivative AC10H12N4O5.00Antimicrobial
Benzimidazole Derivative BC11H13N5O8.00Anticancer

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted its potential as a lead compound for developing new antibiotics due to its unique structure that disrupts bacterial cell wall synthesis .

Anticancer Properties
The compound has also been investigated for its anticancer effects. In a series of experiments, it was shown to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development in cancer treatment protocols .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It was found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development
The compound's unique chemical structure has led to its exploration as a potential pesticide. Research indicates that it can act as an effective biopesticide against certain pests while being less harmful to beneficial insects. Field trials demonstrated a significant reduction in pest populations without adversely affecting crop yield .

Plant Growth Regulation
Studies have shown that this compound can enhance plant growth by promoting root development and nutrient uptake. This property makes it a candidate for use in agricultural formulations aimed at improving crop resilience and productivity .

Materials Science Applications

Polymer Synthesis
In materials science, this compound has been utilized in synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has resulted in materials with improved thermal stability and resistance to environmental degradation .

Nanocomposite Development
The compound has also been explored for creating nanocomposites. By integrating it into nanostructured materials, researchers have achieved significant improvements in electrical conductivity and mechanical strength, paving the way for applications in electronics and structural materials .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityBrazilian Journal of Pharmaceutical SciencesEffective against multiple bacterial strains; potential for antibiotic development.
Anticancer PropertiesOncology ReportsInduces apoptosis in resistant cancer cell lines; promising for cancer therapies.
Neuroprotective EffectsJournal of NeurochemistryReduces oxidative stress; potential treatment for neurodegenerative diseases.
Pesticide DevelopmentJournal of Agricultural ScienceEffective biopesticide with minimal impact on beneficial insects.
Plant Growth RegulationPlant PhysiologyEnhances root development and nutrient uptake; improves crop resilience.
Polymer SynthesisPolymer ScienceProduces polymers with enhanced mechanical properties; improved thermal stability.
Nanocomposite DevelopmentMaterials TodayAchieves improvements in conductivity and strength; applications in electronics.

Q & A

Q. What are the recommended synthetic routes for (2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves refluxing intermediates in acetic acid with sodium acetate as a catalyst. For example, analogous benzimidazole derivatives are synthesized by reacting 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-indole precursor in acetic acid under reflux (3–5 hours) . Optimization includes:

  • Temperature Control: Maintaining reflux temperatures (~118°C for acetic acid) to ensure complete cyclization.
  • Catalyst Ratio: Adjusting sodium acetate stoichiometry to minimize side reactions.
  • Purification: Recrystallization from DMF/acetic acid mixtures improves purity (>97%) .
  • Analytical Validation: HPLC (≥98% purity checks) and NMR (e.g., ¹H/¹³C for imino and methyl group confirmation) .

Q. What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography: SHELXL refinement (e.g., bond lengths/angles for the imino and benzimidazole moieties) .
  • NMR Spectroscopy: ¹H NMR (δ 2.4–2.6 ppm for methyl groups; δ 8.1–8.3 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for carbonyl carbons) .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) .

Q. What impurities are common during synthesis, and how are they characterized?

Methodological Answer:

  • Byproducts: Unreacted 2-aminothiazolone or dimerization products.
  • Detection: HPLC-MS for molecular weight confirmation; TLC (Rf comparison).
  • Mitigation: Gradient elution in column chromatography or selective recrystallization .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain differential PPARδ/γ binding affinities of this compound?

Methodological Answer: MD simulations (e.g., 100 ns trajectories) reveal:

  • PPARδ Interaction: Stable hydrogen bonding with Tyr437 and His413 in the ligand-binding domain.
  • PPARγ Looseness: Weak van der Waals contacts with Cys285 due to steric hindrance from the methyl group.
  • Validation: Binding free energy calculations (MM-PBSA) show ΔGbind = -8.2 kcal/mol for PPARδ vs. -5.1 kcal/mol for PPARγ .

Q. How does pH influence the compound’s stability, and what assays assess its degradation?

Methodological Answer:

  • Acidic Conditions (pH <3): Protonation of the imino group (pKa ~4.2) leads to ring-opening.
  • Assays:
    • UV-Vis Spectroscopy: Monitor absorbance at 280 nm (benzimidazole π→π* transitions) over time.
    • LC-MS: Detect degradation products (e.g., acetic acid and 3-methylbenzimidazole fragments).
    • Circular Dichroism: Track conformational changes in aqueous buffers .

Q. How can contradictory PPAR activation data across studies be resolved?

Methodological Answer: Discrepancies arise from:

  • Assay Variability: Transactivation vs. coactivator recruitment assays (e.g., GAL4-PPAR chimeras vs. TR-FRET).
  • Cellular Context: PPAR expression levels in HEK293 (high) vs. HepG2 (low).
  • Control Experiments:
    • Use GW501516 (PPARδ agonist) and Rosiglitazone (PPARγ agonist) as benchmarks.
    • Dose-response curves (EC50 calculations) to normalize potency .

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